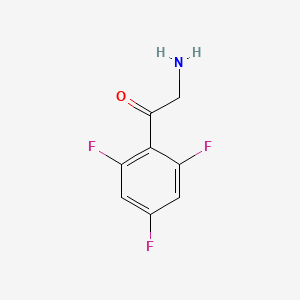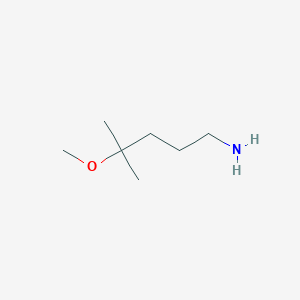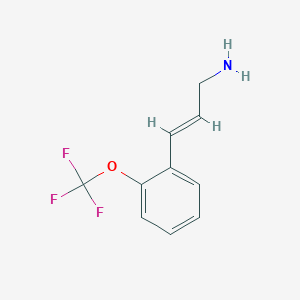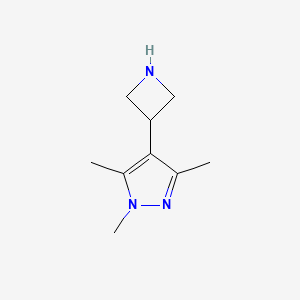![molecular formula C26H57N5O6 B13596660 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine is a complex organic compound with a molecular formula of C26H57N5O6 and a molecular weight of 535.8 g/mol. This compound is characterized by its multiple ether and amine functional groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the polyamine core, which includes compounds such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Reaction Conditions: The polyamine core is combined with an excess of epoxide tails, such as 1,2-epoxydodecane, 1,2-epoxytetradecane, or 1,2-epoxyhexadecane, in glass scintillation vials.
Industrial Production: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or amides.
Substitution: The ether and amine groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amides.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is used in the study of biological systems, particularly in the development of drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and transport proteins, depending on its specific application.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and transport pathways. The specific pathways depend on the compound’s application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine can be compared with other similar compounds:
Similar Compounds: Similar compounds include other polyamine-based molecules with ether and amine functional groups, such as 1-N-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine and 2-{2-[4-(2-{[2-(2-aminoethoxy)ethyl]amino}ethyl)piperazin-1-yl]ethoxy}ethan-1-amine.
Uniqueness: The uniqueness of this compound lies in its specific combination of ether and amine functional groups, which provide it with unique chemical and biological properties.
Eigenschaften
Molekularformel |
C26H57N5O6 |
|---|---|
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-[4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]piperazin-1-yl]ethylamino]propoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C26H57N5O6/c27-5-1-15-32-19-23-36-25-21-34-17-3-7-29-8-10-31-13-11-30(12-14-31)9-4-18-35-22-26-37-24-20-33-16-2-6-28/h29H,1-28H2 |
InChI-Schlüssel |
ZDRKOSFIVUBHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOCCOCCOCCCN)CCNCCCOCCOCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13596580.png)
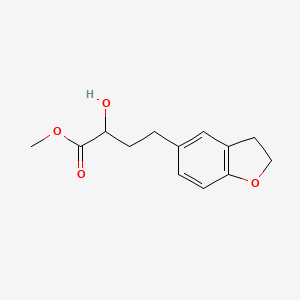
![1-[(3-fluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13596594.png)

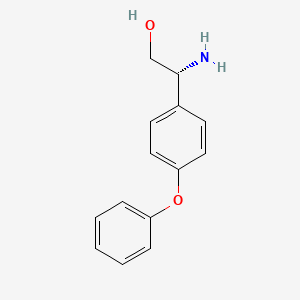
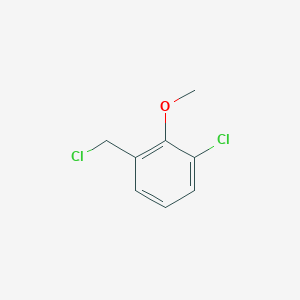
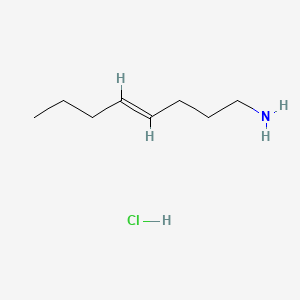
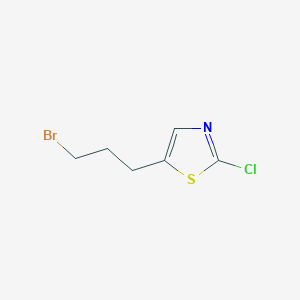
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
